Product packaging for ARQ-761(Cat. No.:)

ARQ-761

Cat. No.: B1574559
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ARQ-761 is a novel, potent β-lapachone analogue and a synthetic prodrug of β-lapachone developed as an investigational cancer therapeutic . Its primary research value lies in its unique, tumor-selective mechanism of action that exploits the elevated levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) found in many solid tumors . In NQO1-overexpressing cancer cells, this compound undergoes a futile redox cycle catalyzed by NQO1. This process generates massive amounts of reactive oxygen species (ROS), particularly hydrogen peroxide, which causes extensive oxidative DNA damage . This damage leads to hyperactivation of the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP1), resulting in severe depletion of intracellular NAD+ and ATP pools, and ultimately triggering a caspase-independent form of programmed cell death known as programmed necrosis or "NAD+-keresis" . This mechanism provides a broad potential for targeting various solid tumors, including non-small cell lung cancer (NSCLC), pancreatic, prostate, breast, and colorectal cancers, which frequently overexpress NQO1 . Clinical studies of this compound have advanced to Phase 2 trials for advanced solid tumors, with research indicating its activity is associated with tumor NQO1 expression levels . Preclinical data also shows synergistic antitumor effects when this compound is combined with standard DNA-damaging chemotherapeutic agents like gemcitabine, suggesting promising avenues for combination therapy research . This product is intended for research purposes only and is not for human use.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ761;  ARQ-761;  ARQ 761.

Origin of Product

United States

Arq 761: a Beta Lapachone Analog for Nqo1 Targeted Cancer Therapy

Historical Context of Beta-Lapachone (B1683895) (β-lap) and its Derivatives in Drug Discovery

Beta-lapachone is a naturally occurring compound that was originally isolated from the lapacho tree. nih.gov For centuries, extracts from this tree have been used for medicinal purposes. nih.gov In modern times, scientific interest in β-lapachone has been revitalized due to its demonstrated antitumor activity against various cancer cell lines in laboratory settings. nih.govaacrjournals.org

Early research identified β-lapachone as a modulator of topoisomerase I, an enzyme involved in DNA replication. nih.gov However, a more significant discovery was its mechanism of action involving the enzyme NQO1. nih.govaacrjournals.org It was found that the cytotoxicity of β-lapachone is largely dependent on the presence and activity of NQO1. nih.govaacrjournals.orgresearchgate.net This finding has paved the way for the development of β-lapachone and its derivatives as targeted cancer therapies. aacrjournals.org Preclinical studies have shown that β-lapachone can induce apoptosis in various cancer cells, including those of the breast, lung, pancreas, and prostate. aacrjournals.org

ARQ-761 as a Prodrug Strategy: Formulation and Conversion to Active Metabolites (e.g., ARQ 501)

A significant challenge in the clinical development of β-lapachone has been its poor solubility. cancer.gov To overcome this, this compound was developed as a more water-soluble prodrug of β-lapachone. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. Upon administration, this compound is rapidly and completely converted into its active form, ARQ-501, which is a formulation of β-lapachone. nih.gov

This prodrug strategy offers a key advantage. The earlier formulation of β-lapachone, ARQ-501, required a high concentration of a carrier molecule called HPβCD, which was associated with a risk of hemolytic anemia. nih.gov this compound, being more water-soluble, requires less than 5% of the HPβCD needed for ARQ-501 administration, thereby reducing this potential risk. nih.gov

Structural Features and Bioactivation Properties of this compound

This compound is a hydroquinone (B1673460) analog of β-lapachone. researchgate.net Its bioactivation is critically dependent on the enzyme NQO1, which is overexpressed in many solid tumors compared to normal tissues. nih.govnih.govnih.gov

The mechanism of action involves a futile redox cycle initiated by NQO1. nih.gov In cancer cells with high levels of NQO1, the enzyme catalyzes the conversion of this compound (after its conversion to β-lapachone) into an unstable hydroquinone form. nih.govmdpi.com This hydroquinone then spontaneously reacts with oxygen, regenerating the parent compound and producing high levels of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. cancer.govnih.govmdpi.com

This rapid generation of ROS leads to extensive DNA damage. cancer.gov The DNA damage, in turn, causes the hyperactivation of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. cancer.gov The hyperactivation of PARP-1 leads to a rapid depletion of cellular energy stores (NAD+ and ATP), ultimately causing a unique form of programmed cell death in the NQO1-overexpressing cancer cells. cancer.govfrontiersin.org This cell death is independent of caspases, a family of proteases that are central to typical apoptosis. cancer.gov

This NQO1-dependent bioactivation provides a therapeutic window, as normal tissues with low levels of NQO1 and high levels of catalase (an enzyme that breaks down hydrogen peroxide) are largely spared from the cytotoxic effects. nih.govnih.gov

Table of Research Findings on this compound and Beta-Lapachone

Finding Description
NQO1-Dependent Cytotoxicity The cell-killing effects of β-lapachone are directly linked to the expression levels of the NQO1 enzyme in cancer cells. nih.govresearchgate.net
Mechanism of Action This compound, upon conversion to β-lapachone, undergoes a futile redox cycle catalyzed by NQO1, leading to the generation of reactive oxygen species (ROS), DNA damage, PARP-1 hyperactivation, and ultimately, cancer cell death. cancer.govnih.gov
Prodrug Advantage This compound is a water-soluble prodrug of β-lapachone, which allows for a formulation with significantly less of the potentially toxic carrier molecule HPβCD compared to the earlier ARQ-501 formulation. nih.gov
Selective Cancer Cell Killing Due to the overexpression of NQO1 in many tumor types, β-lapachone selectively kills cancer cells while having minimal effect on normal cells with low NQO1 levels. nih.govpnas.org

| Preclinical Efficacy | Beta-lapachone has demonstrated significant antitumor activity in various preclinical models, including lung, breast, pancreatic, and prostate cancers. mdpi.comfrontiersin.org |

Table of Mentioned Compounds

Compound Name
This compound
Beta-Lapachone (β-lap)
ARQ-501
NAD(P)H: quinone oxidoreductase 1 (NQO1)
Poly (ADP-ribose) polymerase-1 (PARP-1)
Topoisomerase I
HPβCD
Superoxide
Hydrogen Peroxide
NAD+
ATP
Caspases

Molecular Mechanisms of Action of Arq 761 in Nqo1 Overexpressing Cancer Cells

NQO1-Mediated Futile Redox Cycling and Reactive Oxygen Species (ROS) Generation

Upon bioactivation by NQO1, ARQ-761 (as β-lapachone) undergoes a robust and futile redox cycle nih.govresearchgate.netmdpi.comaacrjournals.orgnih.govnih.govfrontiersin.orgfrontiersin.orgnih.govcore.ac.ukresearchgate.netasco.orgillinois.edu. In this cycle, NQO1 catalyzes a two-electron reduction of β-lapachone to an unstable hydroquinone (B1673460) mdpi.comnih.govnih.govillinois.edu. This hydroquinone then spontaneously re-oxidizes back to the parent quinone compound in a two-step oxygenation process, consuming oxygen and generating reactive oxygen species (ROS) mdpi.comaacrjournals.orgnih.govnih.govillinois.edu. This continuous cycling consumes NAD(P)H, the electron donor for NQO1, at an accelerated rate nih.govaacrjournals.orgfrontiersin.orgcore.ac.ukillinois.edubiorxiv.org. For instance, it is estimated that NQO1-dependent futile redox cycling can oxidize approximately 60 moles of NAD(P)H to produce about 120 moles of ROS within approximately 2 minutes nih.govaacrjournals.orgcore.ac.uk.

The initial ROS generated during the futile redox cycling are elevated levels of superoxide (B77818) mdpi.comaacrjournals.orgnih.govfrontiersin.orgillinois.edu. These superoxide radicals are subsequently metabolized by superoxide dismutase (SOD) into massive concentrations of hydrogen peroxide (H2O2) nih.govmdpi.comaacrjournals.orgnih.govfrontiersin.orgcore.ac.ukillinois.edu. The high levels of H2O2 are particularly damaging because H2O2 is a relatively long-lived and cell membrane-permeable ROS that can diffuse into the nucleus, where it inflicts significant oxidative damage nih.govmdpi.comnih.govcore.ac.uk.

The relentless generation of ROS and the rapid consumption of NAD(P)H by the NQO1-mediated futile redox cycle drastically perturb cellular redox homeostasis mdpi.comnih.govillinois.edubiorxiv.orgmdpi.comdntb.gov.ua. Cancer cells, often already under oxidative stress, are particularly vulnerable to this induced redox imbalance mdpi.comillinois.edumdpi.com. The depletion of NAD(P)H, a critical reducing equivalent, impairs the cell's ability to maintain its antioxidant defenses and support reductive biosynthesis, further exacerbating oxidative stress biorxiv.org. This disruption of the delicate redox equilibrium is a key factor in the selective cytotoxicity of this compound in NQO1-overexpressing cancer cells mdpi.comillinois.edu.

Induction of DNA Damage and DNA Repair Pathway Modulation

The massive generation of H2O2 by this compound leads to extensive DNA damage, which in turn triggers a cascade of events involving DNA repair pathways.

The H2O2 produced by this compound's mechanism diffuses into the nucleus, causing widespread oxidative base lesions and single-strand breaks (SSBs) in DNA nih.govaacrjournals.orgnih.govfrontiersin.orgnih.govcore.ac.uk. While SSBs are the primary direct form of DNA damage induced, the rapid accumulation of these lesions can overwhelm the cell's DNA repair capacity nih.govnih.govnih.gov. This overwhelming damage, particularly when coupled with the subsequent hyperactivation of PARP1, can indirectly lead to more complex DNA damage, including double-strand breaks (DSBs), or inhibit the proper repair of existing DSBs nih.govaacrjournals.orgnih.govmdpi.comuthscsa.edu.

The extensive DNA damage, especially the abundance of SSBs, serves as a potent signal for the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1) smolecule.comnih.govresearchgate.netmdpi.comaacrjournals.orgnih.govnih.govfrontiersin.orgfrontiersin.orgnih.govcore.ac.ukresearchgate.netasco.orgmdpi.comaacrjournals.org. PARP1 is a DNA repair enzyme that detects DNA breaks and initiates the poly(ADP-ribosylation) (PARylation) of various nuclear proteins, including itself aacrjournals.orgnih.gov. This process is crucial for DNA repair, but its excessive activation by this compound-induced damage becomes detrimental nih.govnih.gov. The elevated nuclear Ca levels resulting from the futile redox cycling also contribute to PARP1 hyperactivation mdpi.comnih.gov.

A critical consequence of PARP1 hyperactivation is the dramatic depletion of cellular NAD and subsequently ATP levels smolecule.comnih.govresearchgate.netaacrjournals.orgnih.govnih.govfrontiersin.orgfrontiersin.orgnih.govcore.ac.ukresearchgate.netmdpi.comaacrjournals.org. PARP1 utilizes NAD as a substrate to synthesize poly(ADP-ribose) polymers aacrjournals.orgnih.gov. The overwhelming activity of hyperactivated PARP1 consumes NAD at an unsustainable rate, leading to a severe reduction in the cellular NAD pool nih.govnih.govfrontiersin.orgcore.ac.uk. Since NAD is an essential coenzyme for numerous metabolic pathways, including glycolysis and oxidative phosphorylation, its depletion directly impairs ATP production, leading to a catastrophic energy crisis within the cell nih.govnih.govfrontiersin.orgcore.ac.uk. This profound metabolic disruption, characterized by severe NAD/ATP depletion, culminates in a specific form of programmed necrosis known as NAD-keresis, which is a caspase-independent cell death mechanism nih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.govcore.ac.uk.

Apoptosis Induction and Cell Cycle Checkpoint Activation

Cell Cycle Phase Arrest in NQO1+ Cells

The profound metabolic disruption and DNA damage induced by this compound in NQO1-positive cells can lead to cell cycle phase arrest. While direct explicit statements about "cell cycle phase arrest" specific to this compound were not extensively detailed in the provided snippets, the mechanism of DNA damage and NAD+/ATP depletion are known to trigger cell cycle checkpoints. For instance, the extensive DNA damage and subsequent PARP1 hyperactivation are mechanisms that typically initiate cell cycle arrest to allow for repair or to commit the cell to death if the damage is irreparable cellsciences.comuniprot.orgorigene.comproteogenix.science. The depletion of NAD+/ATP levels also disrupts cellular energy metabolism, which is critical for cell cycle progression cellsciences.comuniprot.orgproteogenix.science.

Selectivity for NQO1-High Tumors: The NQO1:Catalase Ratio as a Therapeutic Window

The tumor-selective action of this compound is largely attributed to the differential expression levels of NQO1 and catalase between cancer cells and normal tissues cellsciences.comthermofisher.comfn-test.comgenecards.org. This differential expression creates a significant therapeutic window for NQO1-bioactivatable drugs like this compound cellsciences.comthermofisher.comfn-test.com.

Role of Catalase in Protecting Normal Cells from ROS

Catalase is a ubiquitous antioxidant enzyme that plays a crucial role in protecting cells from oxidative stress by efficiently catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen medkoo.comuniprot.orgctdbase.orguni.luassaygenie.com. In normal tissues, catalase expression is typically high, enabling these cells to effectively neutralize the H₂O₂ generated by the NQO1-mediated futile redox cycling of beta-lapachone (B1683895) cellsciences.comuniprot.orgproteogenix.sciencethermofisher.comfn-test.comgenecards.org. This robust catalase activity in normal cells prevents the accumulation of cytotoxic levels of ROS, thereby sparing them from the damaging effects observed in cancer cells cellsciences.comuniprot.orgproteogenix.sciencethermofisher.comfn-test.com.

Quantitative Assessment of NQO1 and Catalase Expression in Tumor vs. Normal Tissues

A key aspect of this compound's selectivity is the quantitative difference in NQO1 and catalase expression between malignant and healthy tissues. NQO1 is significantly overexpressed in a wide range of human cancers, often reaching levels 5- to 200-fold higher than in associated normal tissues cellsciences.comuniprot.orgorigene.comfn-test.comgenecards.orgorigene.comresearchgate.netfrontiersin.orgmdpi.com. Conversely, catalase expression is often deficient or lowered in cancer cells relative to normal tissues cellsciences.comuniprot.orgthermofisher.comfn-test.comgenecards.orgresearchgate.net. This inverse relationship, where tumors exhibit high NQO1 and low catalase, while normal tissues show low NQO1 and high catalase, provides a distinct therapeutic advantage cellsciences.comthermofisher.comfn-test.comgenecards.org.

For example, NQO1 overexpression has been reported in various cancer types:

Non-small cell lung cancer (NSCLC): up to 200-fold in >80% of cases uniprot.org.

Pancreatic cancer: up to 100-fold in >80% of cases uniprot.org.

Prostate cancer: up to 10-fold in 60% of cases uniprot.org.

Breast cancer: up to 10-fold in 60% of cases uniprot.org.

Colorectal cancer: up to 10-fold in 50% of cases uniprot.org.

Head and Neck Squamous Cell Carcinoma (HNSCC): significantly elevated in ~45% of tissues genecards.org.

Hepatocellular Carcinoma (HCC): relatively high NQO1 levels observed bmrb.io.

Non-seminomatous germ cell tumors: 15 out of 16 tumors stained positive for NQO1, with 13 being moderately to strongly positive researchgate.net.

In contrast, studies have shown that catalase levels are often reduced in pancreatic adenocarcinoma tumors compared to associated normal pancreatic tissue cellsciences.comthermofisher.com. Similarly, in head and neck cancer, catalase levels were found to be inversely related to NQO1, with higher catalase in adjacent normal tissue compared to tumor genecards.org.

The following table summarizes the reported differential expression of NQO1 in various tumor types compared to normal tissues:

Cancer TypeNQO1 Overexpression (Fold Increase vs. Normal Tissue)Prevalence of OverexpressionCatalase Expression in Tumor vs. Normal TissueSource
Non-small cell lung cancerUp to 200-fold>80%Low in tumor, high in normal uniprot.orgproteogenix.science
Pancreatic cancerUp to 100-fold>80%Lower in tumor, higher in normal cellsciences.comuniprot.org
Prostate cancerUp to 10-fold60%Not explicitly stated in provided snippets uniprot.org
Breast cancerUp to 10-fold60%Commonly low in tumor uniprot.orgfn-test.com
Colorectal cancerUp to 10-fold50%Not explicitly stated in provided snippets uniprot.org
Head and Neck CancerSignificantly elevated~45%Lower in tumor, higher in normal genecards.org
Hepatocellular CarcinomaRelatively highNot specifiedLow in tumor, high in normal bmrb.io
Non-seminomatous germ cell tumorsPositive staining in 15/16 tumors (moderately to strongly positive in 13)Not specifiedDeficient or mildly positive in majority of tumors researchgate.net

This distinct NQO1-high/catalase-low profile in many tumors allows this compound to selectively induce cell death in malignant cells while minimizing harm to healthy cells, forming the basis for its tumor-selective therapeutic potential cellsciences.comthermofisher.comfn-test.comgenecards.org.

Preclinical Efficacy Studies of Arq 761 As a Single Agent

Efficacy in Specific Preclinical Cancer Models

Beta-lapachone (B1683895) (ARQ761 in its clinical formulation) has demonstrated significant antitumor activity as a single agent in preclinical human pancreatic cancer xenograft models in vivo researchgate.netnih.gov. It exhibited high efficacy against human MiaPaCa2 xenografts in athymic nude mice, attributed to improved drug pharmacokinetics and tumor-selective pharmacodynamic effects within the pancreas researchgate.netnih.gov.

Research findings include:

A high number of cures were observed in mice treated with 20–30 mg/kg of HPβCD-β-lap (a formulation of beta-lapachone) against MiaPaCa2 xenografts researchgate.netnih.gov.

Post-treatment evaluation 7 days later showed significant inhibition of 18FDG uptake, indicating a strong suppression of glucose metabolism during tumor regression in these preclinical models researchgate.netnih.gov.

Table 1: Preclinical Efficacy of ARQ-761 (as HPβCD-β-lap) in Pancreatic Adenocarcinoma Xenografts

Model TypeEfficacy MetricKey FindingSource
MiaPaCa2 Xenografts (mice)Tumor Regression / CuresHigh number of cures observed at 20–30 mg/kg HPβCD-β-lap. researchgate.netnih.gov
MiaPaCa2 Xenografts (mice)Glucose MetabolismSignificant inhibition of 18FDG uptake 7 days post-treatment, suggesting strong suppression of glucose metabolism during tumor regression. researchgate.netnih.gov

While this compound has been investigated in clinical trials as a monotherapy for solid cancers, detailed preclinical efficacy data specifically highlighting this compound as a single agent in NSCLC models are not extensively detailed in the provided literature. Preclinical studies primarily focus on the ability of beta-lapachone (ARQ761 in clinical form) to selectively potentiate the effects of ionizing radiation in NQO1-overexpressing NSCLCs patsnap.comaacrjournals.org. These studies demonstrated that the combination of sublethal doses of beta-lapachone and ionizing radiation resulted in high apparent cures (>70%) in orthotopic and subcutaneous NSCLC xenografts, with minimal toxicity to normal tissues aacrjournals.org. The data supports the combination approach rather than explicit single-agent efficacy in these preclinical models aacrjournals.org.

Beta-lapachone (ARQ761 in its clinical form) has shown efficacy against preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC) frontiersin.org. NQO1 is frequently overexpressed in HNSCC, making it a potential therapeutic target aacrjournals.org. In vitro studies have indicated that NQO1 levels are critical for beta-lapachone's lethality, with a lethality inflection response observed around 100 NQO1 units aacrjournals.org. Similar to NSCLC, much of the preclinical research in HNSCC models has explored beta-lapachone's role as a radiosensitizer, demonstrating enhanced reactive oxygen species formation, DNA double-strand breaks, and ATP loss when combined with ionizing radiation aacrjournals.org. While the compound's activity in HNSCC is acknowledged, specific detailed preclinical efficacy data for this compound as a single agent in vivo are not prominently featured in the provided search results, with emphasis often placed on its combination potential patsnap.comaacrjournals.org.

Preclinical investigations have noted the presence of NQO1 expression in various tumor types, including triple-negative breast cancer researchgate.net. In vitro studies indicate that beta-lapachone can induce cell death in NQO1-positive breast cancer cell lines, a process that can be partially protected by calcium chelators or overexpression of catalase frontiersin.org. However, specific detailed preclinical efficacy data for this compound as a single agent in in vivo breast cancer models were not explicitly found in the provided search results.

Beta-lapachone has demonstrated effects in prostate cancer cells, particularly in the context of NQO1-dependent radiosensitization nih.govaacrjournals.org. Its radiosensitizing effects in prostate cancer were shown to be prevented by dicoumarol (DIC) and absent in NQO1-negative cancer cells, highlighting the NQO1-dependent mechanism aacrjournals.org. However, comprehensive preclinical efficacy data focusing solely on this compound as a single agent in in vivo prostate cancer models were not detailed in the provided information.

This compound's activity is generally associated with tumor NQO1 expression, which is elevated in numerous solid tumor types patsnap.comnih.govresearchgate.net. A Phase 1 clinical trial of ARQ761 monotherapy involved patients with advanced solid tumors, and NQO1 expression was identified as a principal determinant of disease response, suggesting a broader potential for single-agent activity across various NQO1-positive malignancies researchgate.netnih.gov. While this indicates a general single-agent clinical activity, specific detailed preclinical efficacy data for this compound as a single agent in other distinct tumor types beyond those detailed above were not explicitly provided in the search results.

Preclinical Combination Strategies with Arq 761

Radiosensitization by ARQ-761 in NQO1-Overexpressing Cancer Cells

This compound has demonstrated potent radiosensitizing activity in cancer cells that overexpress the NQO1 enzyme. nih.gov Studies show that combining non-toxic doses of β-lap with ionizing radiation (IR) can selectively and synergistically kill NQO1-positive (NQO1+) cancer cells. mdpi.com This effect has been observed in preclinical models of non-small cell lung cancer (NSCLC), prostate cancer, and head and neck cancers. mdpi.com The combination allows for the use of lower, sublethal doses of both radiation and this compound to achieve a significant therapeutic effect, potentially reducing toxicity to normal tissues which are protected by low NQO1 levels and high catalase expression. mdpi.comnih.gov

Synergistic Effects with Ionizing Radiation (IR)

The combination of this compound and IR has been shown to produce synergistic cytotoxicity in NQO1-overexpressing cancer cells. mdpi.com In preclinical NSCLC models, administering β-lap after IR treatment resulted in efficacious radiosensitization in both subcutaneous and orthotopic xenografts, with some studies reporting high rates of apparent cures (>70%). mdpi.com Similarly, in prostate cancer models, β-lapachone synergized with IR to promote antitumor efficacy in mouse xenografts. nih.gov This synergistic relationship is dependent on NQO1 activity, as the radiosensitizing effects can be blocked by dicoumarol, an NQO1 inhibitor. mdpi.comnih.gov The strategy is predicated on reaching a threshold of DNA damage with the combination that cannot be achieved by sublethal doses of either agent alone. nih.gov

Mechanistic Basis of Enhanced Radiosensitivity (e.g., DNA Damage Amplification, PARP1 Hyperactivation)

The mechanism underlying this compound-mediated radiosensitization is multifaceted. In NQO1-expressing cells, this compound undergoes a futile redox cycle that generates massive amounts of reactive oxygen species (ROS), particularly hydrogen peroxide, leading to extensive DNA single-strand breaks (SSBs). nih.govnih.gov Ionizing radiation also induces a high volume of SSBs. nih.gov The cumulative DNA damage from this dual assault overwhelms the cell's DNA repair capacity and triggers the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1). mdpi.comnih.gov

PARP1 hyperactivation leads to a rapid and severe depletion of the cell's NAD+ and ATP pools, causing a metabolic and bioenergetic catastrophe. nih.govnih.gov This process inhibits DNA repair mechanisms and culminates in a unique, caspase-independent form of programmed cell death known as NAD+-keresis. nih.govnih.gov Pharmacodynamic studies in preclinical models confirm that the IR and β-lap combination leads to significantly elevated PARP1 activity, increased DNA double-strand break lesions (as measured by γH2AX foci), and dramatically lowered NAD+/ATP levels in NQO1+ tumor tissue. mdpi.comnih.gov This hyperactivation of PARP1 is the critical event that converts repairable DNA damage into a lethal outcome. nih.gov

Cancer TypeCombination AgentKey Preclinical FindingsMechanism of Synergy
Non-Small Cell Lung Cancer (NSCLC)Ionizing Radiation (IR)Selective and synergistic killing of NQO1+ cells; high cure rates in xenograft models. mdpi.comnih.govPARP1 hyperactivation, NAD+/ATP depletion, increased DNA double-strand breaks. mdpi.com
Prostate CancerIonizing Radiation (IR)Synergistic antitumor efficacy in xenograft models. nih.govThreshold of SSBs for PARP1 hyperactivation is reached with combination therapy. nih.gov
Head and Neck CancerIonizing Radiation (IR)NQO1-dependent radiosensitization. mdpi.comDNA damage amplification and PARP1 hyperactivation. mdpi.com

Chemo-Sensitization by this compound

In addition to its role as a radiosensitizer, this compound demonstrates significant potential as a chemo-sensitizing agent. Preclinical studies have shown that it can synergize with conventional DNA-damaging chemotherapies to enhance their antitumor activity. nih.govresearchgate.net This approach is designed to increase the level of DNA damage to a threshold that triggers the same PARP1 hyperactivation and subsequent cell death seen in combination with radiation, but at sublethal doses of both this compound and the chemotherapy agent. nih.gov

Synergy with DNA-Damaging Agents (e.g., Gemcitabine (B846), 5-Fluorouracil, Nab-Paclitaxel)

Synergistic antitumor effects have been demonstrated in preclinical models combining this compound with several standard chemotherapeutic drugs.

Gemcitabine and Nab-Paclitaxel: In pancreatic cancer preclinical models, this compound showed synergistic antitumor activity with gemcitabine. researchgate.netnih.gov This strong preclinical rationale supported the evaluation of a three-drug combination of this compound with gemcitabine and nab-paclitaxel. nih.gov The mechanism is thought to involve the extensive DNA lesions created by gemcitabine and nab-paclitaxel, which primes the cancer cells for this compound-induced PARP1 hyperactivation. nih.gov

5-Fluorouracil (5-FU): In head and neck squamous cell carcinoma (HNSCC) models, the combination of β-lapachone and 5-FU resulted in significantly lower cancer cell viability compared to either drug alone or a physical mixture. nih.gov A nanoparticle-based delivery system carrying both 5-FU and β-lap significantly delayed tumor growth and prolonged survival in xenograft mice, inducing over 60% cell apoptosis. nih.gov

Modulation of Chemotherapy-Induced DNA Damage and Cell Death Pathways

The combination of this compound with chemotherapy enhances DNA damage to a critical point that triggers PARP1 hyperactivation. nih.gov this compound's generation of ROS-induced DNA damage complements the damage caused by chemotherapeutic agents. nih.gov This overwhelming level of DNA lesions leads to the rapid depletion of NAD+ and ATP, causing a metabolic catastrophe and inducing NAD+-keresis, a caspase-independent cell death pathway. nih.govnih.gov This mechanism of action is particularly valuable as it can be effective regardless of the cancer cell's p53 status or defects in apoptotic pathways, which are common mechanisms of chemotherapy resistance. nih.gov

Cancer TypeCombination Agent(s)Key Preclinical FindingsMechanism of Synergy
Pancreatic CancerGemcitabine, Nab-PaclitaxelSynergistic anti-tumor effects in preclinical models. researchgate.netnih.govEnhanced DNA damage leading to PARP1 hyperactivation and metabolic catastrophe. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC)5-Fluorouracil (5-FU)Lower cell viability, significant tumor growth delay, and prolonged survival in xenografts. nih.govEnhanced apoptosis and nuclear fragmentation. nih.gov

Combination with Other Targeted Therapies (e.g., BTK Inhibitors, AKT Inhibitors, FGFR Inhibitors)

The potential for combining this compound with other targeted therapies is an area of ongoing investigation, aiming to exploit different cellular pathways to achieve synergistic effects or overcome resistance.

Preclinical research has shown that β-lapachone, the active form of this compound, can inhibit the progression of cervical cancer by targeting AKT1 to inactivate the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for cell proliferation, survival, and metabolism and is frequently dysregulated in cancer. nih.gov Furthermore, a synergistic effect has been observed in breast cancer cells when combining β-lapachone with BEZ235, a dual PI3K/AKT/mTOR pathway inhibitor, leading to inhibited proliferation and migration. bvsalud.org These findings suggest a strong rationale for combining this compound with AKT inhibitors.

While preclinical data on the direct combination of this compound with Bruton's tyrosine kinase (BTK) inhibitors or Fibroblast Growth Factor Receptor (FGFR) inhibitors are limited in the available research, the distinct mechanisms of these agents could provide opportunities for future combination strategies.

Rationale for Combination Therapies Based on Mechanistic Insights

The unique mechanism of action of this compound, a prodrug of beta-lapachone (B1683895), provides a strong rationale for its use in combination with other anticancer agents. The efficacy of this compound is dependent on the overexpression of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme commonly elevated in solid tumors. researchgate.netresearchgate.net In NQO1-positive cancer cells, this compound undergoes a futile redox cycle that generates a massive burst of reactive oxygen species (ROS), primarily hydrogen peroxide. nih.gov This leads to extensive DNA damage and hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), culminating in a unique form of programmed necrosis known as NAD+-keresis. nih.gov This tumor-selective mechanism of cell death forms the basis for synergistic combinations with therapies that also impact DNA integrity and repair processes.

The core principle behind combining this compound with other treatments is to amplify the level of DNA damage to a threshold that overwhelms the cancer cell's repair capacity, leading to enhanced, synergistic cell death. nih.gov This approach is particularly promising with conventional DNA-damaging agents like chemotherapy and radiation, as well as with targeted therapies like PARP inhibitors.

Combination with Chemotherapy:

Preclinical studies have demonstrated that this compound has synergistic antitumor activity with chemotherapeutic agents in various cancer models, including pancreatic cancer. researchgate.net The combination of this compound with agents like gemcitabine and nab-paclitaxel is predicated on the idea that the chemotherapy-induced DNA damage is potentiated by the ROS-mediated DNA lesions caused by this compound. nih.gov This combined assault on DNA integrity is thought to trigger a more robust hyperactivation of PARP-1, leading to profound cellular energy depletion and cell death. nih.gov In preclinical models of pancreatic and non-small cell lung cancer (NSCLC), the combination of a beta-lapachone formulation with paclitaxel has shown strong synergistic cytotoxicity, with combination index values below 1, indicating a synergistic relationship. researchgate.net

Combination with Radiation Therapy:

The rationale for combining this compound with ionizing radiation is similarly rooted in the amplification of DNA damage. Radiation is a potent inducer of DNA double-strand breaks. Preclinical evidence suggests that sublethal doses of this compound can selectively potentiate the effects of ionizing radiation in NQO1-overexpressing cancer cells. patsnap.com The ROS generated by this compound creates additional DNA lesions, which, when combined with radiation-induced damage, leads to a level of genomic instability that is insurmountable for the cancer cell. This combination can lead to synergistic killing of cancer cells. nih.gov

Combination with PARP Inhibitors:

A particularly compelling combination strategy is the pairing of this compound with PARP inhibitors. This compound monotherapy induces PARP-1 hyperactivation, leading to NAD+ depletion and programmed necrosis. nih.gov However, when combined with a PARP inhibitor, the mechanism of cell death shifts. The PARP inhibitor prevents the hyperactivation of PARP-1, thereby preserving intracellular NAD+ and ATP levels. nih.gov This allows the NQO1-dependent futile redox cycling of this compound to continue, generating sustained high levels of ROS and causing a significant increase in unrepaired DNA lesions. researchgate.netnih.gov This accumulation of DNA damage in the absence of effective PARP-mediated repair triggers a switch from programmed necrosis to caspase-dependent apoptosis. researchgate.netnih.gov This synergistic, tumor-selective killing has been observed in preclinical models of non-small cell lung, pancreatic, and breast cancers. researchgate.netnih.gov This combination effectively creates a synthetic lethal scenario, expanding the potential utility of PARP inhibitors to a broader range of tumors beyond those with pre-existing homologous recombination deficiencies. nih.gov

The table below summarizes the mechanistic rationale and findings from preclinical studies of this compound in combination with other therapies.

Combination AgentCancer Model(s)Mechanistic RationaleKey Preclinical Findings
Chemotherapy (Gemcitabine, Nab-Paclitaxel) Pancreatic Cancer, NSCLCAmplification of DNA damage, leading to enhanced PARP-1 hyperactivation and metabolic catastrophe. nih.govSynergistic antitumor activity and cytotoxicity demonstrated in preclinical models. researchgate.netresearchgate.net Combination index < 1 with a paclitaxel formulation. researchgate.net
Ionizing Radiation Non-Small Cell Lung CancerPotentiation of radiation-induced DNA damage through this compound-mediated ROS production, leading to overwhelming genomic instability. patsnap.comSelective and synergistic killing of NQO1-positive cancer cells with no apparent normal tissue toxicity in vivo. nih.gov
PARP Inhibitors Pancreatic Cancer, NSCLC, Breast CancerBlocks PARP-1 hyperactivation, preserving NAD+/ATP and sustaining ROS production. The resulting accumulation of unrepaired DNA damage induces apoptosis. researchgate.netnih.govShifts cell death mechanism from programmed necrosis to synergistic, tumor-selective, caspase-dependent apoptosis. researchgate.netnih.gov

Biomarker Discovery and Validation in Preclinical Research for Arq 761

NQO1 Expression as a Predictive Biomarker

The enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) is the central predictive biomarker for ARQ-761 sensitivity. nih.goviu.edumdpi.com this compound's mechanism of action is dependent on high levels of NQO1 expression, which is a characteristic of many solid tumors, including non-small cell lung, pancreatic, and breast cancers. nih.govnih.gov In NQO1-positive (NQO1+) cancer cells, this compound undergoes a futile redox cycle catalyzed by NQO1. This process generates a massive burst of reactive oxygen species (ROS), primarily hydrogen peroxide, leading to extensive DNA damage. nih.govmdpi.com This targeted action spares normal tissues, which typically have low NQO1 expression and higher levels of protective enzymes like catalase. nih.govelsevierpure.com Preclinical models have consistently demonstrated that the cytotoxic effects of this compound are directly proportional to the levels of NQO1 in cancer cells. mdpi.comnih.govnih.gov

Methodologies for NQO1 Assessment

To accurately identify tumors likely to respond to this compound, several methodologies have been validated in preclinical studies to assess NQO1 status.

mRNA Levels: The expression of NQO1 at the genetic level can be assessed by measuring its messenger RNA (mRNA) levels. mdpi.com Preclinical research has correlated higher NQO1 mRNA levels in cancer cell lines and patient-derived tissues with sensitivity to this compound. This method provides a quantitative measure of gene expression that often correlates with protein levels and enzymatic activity.

Enzyme Activity Assays: The most direct measure of NQO1's functional status is through an enzyme activity assay. mdpi.com In preclinical settings, this is typically performed on cell lysates. A common method involves collecting cell pellets, solubilizing them in an extraction buffer, and then measuring the enzyme's ability to reduce a specific substrate. The results are often read spectrophotometrically by measuring the change in absorbance at a specific wavelength over time. mdpi.com This assay confirms that the NQO1 protein present in the tumor cells is catalytically active and capable of bioactivating this compound. nih.gov

MethodologyPrincipleOutputApplication in Preclinical Research
Immunohistochemistry (IHC) H-scoreDetects NQO1 protein in tissue sections using specific antibodies.Semi-quantitative score (0-300) based on staining intensity and prevalence.To assess NQO1 protein expression in xenograft models and patient tumor samples.
mRNA LevelsQuantifies NQO1 gene expression.Quantitative measurement of NQO1 transcripts.To correlate gene expression with drug sensitivity in cell lines and tumors.
Enzyme Activity AssaysMeasures the catalytic activity of the NQO1 enzyme.Quantitative rate of substrate reduction.To confirm the functional status of the NQO1 protein in cancer cells.

Thresholds and Cut-offs for NQO1 Positivity in Preclinical Models

Based on extensive preclinical data, a specific threshold for NQO1 positivity has been established to identify tumors that are most likely to respond to this compound. This threshold was subsequently applied to clinical trial enrollment. nih.govresearchgate.netnih.gov

The key determinant for NQO1 positivity is an IHC H-score of ≥200 (on a scale of 0–300). nih.govresearchgate.netnih.govpatsnap.comresearchgate.netelsevierpure.com Preclinical studies in various cancer models demonstrated that tumors with an H-score at or above this level exhibited significant sensitivity to this compound, whereas those with lower scores were largely resistant. nih.gov This cut-off was validated as a robust biomarker for patient selection in subsequent clinical investigations. nih.govresearchgate.net

Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic biomarkers are essential in preclinical research to confirm that this compound is engaging its target and initiating its intended downstream biological effects in tumor cells. These markers provide evidence of the drug's mechanism of action. nih.gov

Detection of PARYlated PARP1

A critical event in the mechanism of this compound-induced cell death is the hyperactivation of Poly(ADP-ribose) Polymerase-1 (PARP1). nih.goviu.edu The massive DNA damage caused by this compound-induced ROS triggers a strong activation of PARP1, a key enzyme in DNA repair. pnas.org This hyperactivation can be detected by measuring the accumulation of poly(ADP-ribose) polymers on PARP1 itself (auto-PARylation) and other nuclear proteins. nih.govnih.gov In preclinical studies, this is often visualized through Western blot analysis, where an increase in high-molecular-weight bands corresponding to PARYlated proteins (PAR-PARP) serves as a direct indicator of PARP1 hyperactivation following this compound treatment. nih.govnih.gov This event is a hallmark of the drug's activity in NQO1-positive cells. pnas.org

Assessment of NAD+/ATP Levels

The hyperactivation of PARP1 is an energy-intensive process that consumes large amounts of nicotinamide adenine dinucleotide (NAD+) as a substrate. nih.gov This leads to a rapid and dramatic depletion of cellular NAD+ pools, which in turn results in a catastrophic loss of adenosine triphosphate (ATP), the cell's primary energy currency. nih.govpnas.org The measurement of NAD+ and ATP levels in preclinical models, both in vitro and in vivo, serves as a robust pharmacodynamic biomarker of this compound's metabolic impact. nih.govnih.gov A significant decrease in these nucleotides following treatment confirms the profound energy crisis induced by the drug, which ultimately contributes to cell death. nih.govelsevierpure.com

Markers of DNA Damage (e.g., γ-H2AX)

Given that this compound's mechanism is initiated by the generation of extensive DNA damage, markers of this damage are key pharmacodynamic indicators. nih.gov The phosphorylation of the histone variant H2AX to form gamma-H2AX (γ-H2AX) is a well-established early marker of DNA double-strand breaks. researchgate.net In preclinical studies, an increase in γ-H2AX foci, which can be detected by immunofluorescence or flow cytometry, is observed in NQO1-positive cancer cells treated with this compound. researchgate.net This provides direct evidence of the DNA-damaging effects of the drug and confirms the initial step in its cytotoxic cascade. nih.gov

Pharmacodynamic BiomarkerBiological EventMethod of Detection (Preclinical)Significance
PARYlated PARP1Hyperactivation of the DNA repair enzyme PARP1.Western blot for PAR-PARP accumulation.Confirms engagement of a key downstream effector of this compound-induced DNA damage.
NAD+/ATP LevelsDepletion of cellular energy due to PARP1 hyperactivation.Luminometric or colorimetric assays.Indicates the induction of a metabolic catastrophe leading to cell death.
γ-H2AXFormation of DNA double-strand breaks.Immunofluorescence, flow cytometry, immunohistochemistry.Provides direct evidence of this compound-induced DNA damage.

Markers of Cell Death (e.g., TUNEL, Cleaved PARP)

This compound, a prodrug of β-lapachone, induces a unique form of programmed cell death in cancer cells overexpressing NAD(P)H: quinone oxidoreductase 1 (NQO1). This process is initiated by a futile redox cycle that generates massive levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), leading to extensive DNA damage. This damage, in turn, causes the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP1).

The hyperactivation of PARP1 is a critical event in the mechanism of this compound-induced cell death. It leads to a rapid depletion of cellular NAD+ and ATP pools, culminating in a metabolic catastrophe and cell death referred to as programmed necrosis or necroptosis. nih.govresearchgate.net Preclinical studies have identified key biomarkers associated with this cell death pathway.

Markers of this programmed necrosis include:

TUNEL+ Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of cell death. Cells treated with β-lapachone have shown positive staining with this assay, indicating the presence of extensive DNA breaks. nih.gov It is important to note that while TUNEL is widely used to measure apoptotic cell death, it detects DNA breakage in general and is also a marker for the programmed necrosis induced by this compound. nih.govnih.govresearchgate.netmdpi.com

Atypical PARP1 Cleavage: While PARP1 is hyperactivated, a process that consumes the enzyme, studies have also observed atypical cleavage of PARP1 in response to β-lapachone. nih.gov This is distinct from the caspase-mediated cleavage seen in classic apoptosis.

Apoptosis-Inducing Factor (AIF) Translocation: Research has shown that β-lapachone treatment leads to the translocation of AIF from the mitochondria to the nucleus, another indicator of programmed cell death. nih.gov

Notably, these markers of cell death, including TUNEL staining and AIF translocation, can be abrogated by the presence of catalase, underscoring the essential role of H2O2 in initiating the cell death cascade. nih.gov

Table 1: Key Biomarkers of this compound Induced Cell Death

Biomarker Description Role in this compound Mechanism
TUNEL+ Staining Detects DNA fragmentation by labeling free 3'-hydroxyl termini of DNA breaks. Indicates extensive DNA damage resulting from ROS production. nih.gov
Cleaved PARP1 Refers to the fragmentation of the PARP1 enzyme. Atypical cleavage is observed, distinct from classic apoptosis, following PARP1 hyperactivation. nih.gov
PARP1 Hyperactivation Excessive activation of PARP1 leading to depletion of NAD+ and ATP. A central event causing metabolic catastrophe and programmed necrosis. nih.govresearchgate.net

| AIF Translocation | Movement of Apoptosis-Inducing Factor from mitochondria to the nucleus. | A downstream event contributing to the execution of cell death. nih.gov |

Imaging-Based Pharmacodynamic Markers (e.g., Hyperpolarised Glucose/Pyruvate Uptake)

Given that this compound's mechanism of action is deeply rooted in altering cellular metabolism, imaging techniques that can monitor these changes in real-time are invaluable as pharmacodynamic markers. Hyperpolarized carbon-13 (13C) magnetic resonance imaging (MRI) is a non-invasive, innovative approach for assessing dynamic metabolic flux. mdpi.comtum.de

Hyperpolarized [1-13C]pyruvate MRI is particularly relevant for this compound. nih.govnih.govcam.ac.ukresearchgate.netmdpi.com This technique allows for the real-time tracking of pyruvate metabolism. Following injection, hyperpolarized pyruvate is taken up by cells and converted into other metabolites, primarily lactate, via the enzyme lactate dehydrogenase (LDH). mdpi.com Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to elevated pyruvate-to-lactate conversion. mdpi.com

Relevance to this compound:

Assessing Metabolic State: This imaging modality can characterize the metabolic phenotype of a tumor before treatment, potentially identifying tumors with the metabolic profile most susceptible to this compound's induction of metabolic catastrophe.

Pharmacodynamic Monitoring: Changes in the rate of pyruvate-to-lactate conversion (often denoted as kPL) can serve as an early indicator of drug effect. A successful therapeutic intervention with this compound, which disrupts energy metabolism, would be expected to alter this metabolic flux, providing an early sign of tumor response long before changes in tumor size are detectable.

While direct preclinical studies explicitly combining this compound with hyperpolarized pyruvate MRI are not extensively published, the technique's ability to probe the exact metabolic pathways disrupted by this compound makes it a highly significant potential pharmacodynamic biomarker for the compound's clinical development. nih.govmdpi.com

Table 2: Imaging-Based Pharmacodynamic Markers for this compound

Marker Imaging Technique Principle Relevance as a Pharmacodynamic Marker

| Pyruvate-to-Lactate Conversion | Hyperpolarized [1-13C]pyruvate MRI | Measures the metabolic flux from pyruvate to lactate, a key indicator of glycolytic activity (Warburg effect). mdpi.commdpi.com | Can provide a baseline of tumor metabolism and detect early changes in metabolic activity in response to this compound treatment. |

Identification of Resistance Biomarkers

Role of NRF2 Pathway in Resistance

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a master regulatory role in the cellular antioxidant response. oaepublish.comnih.gov Under normal conditions, NRF2 is kept at low levels by the Kelch-like ECH-associated protein 1 (KEAP1). nih.gov However, in response to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including those involved in detoxification and antioxidant defense.

Constitutive activation of the NRF2 pathway, often through mutations in KEAP1 or NRF2 itself, is a known mechanism of resistance to various chemotherapeutic agents. oaepublish.compsu.edunih.govmdpi.com By upregulating antioxidant capacity, the NRF2 pathway can neutralize the ROS generated by drugs like this compound, thereby diminishing their cytotoxic effect. Preclinical research suggests that the mutational status of the NRF2/KEAP1 pathway could serve as a predictive biomarker for the response to NQO1-bioactivatable drugs. researchgate.net Cancer cells with aberrant NRF2 activation may exhibit inherent resistance to this compound, and strategies to inhibit NRF2 could potentially re-sensitize these cells to treatment. nih.gov

Impact of Catalase Expression Levels on Response

The therapeutic efficacy of this compound is critically dependent on the generation of high levels of hydrogen peroxide (H2O2) within cancer cells. nih.govnih.gov Catalase is a key enzyme that detoxifies H2O2 by converting it into water and oxygen. Consequently, the level of catalase expression within a cell is a major determinant of its sensitivity to this compound. nih.gov

Preclinical studies have firmly established catalase as an important resistance factor. nih.govnih.gov

High Catalase Levels: Confer protection against this compound-induced cell death. Treating cancer cells with exogenous catalase has been shown to abrogate the effects of β-lapachone, preventing DNA damage, PARP1 hyperactivation, and cell death. nih.gov

Low Catalase Levels: Render cells more sensitive to the drug. Many cancer types, including pancreatic cancer, exhibit lower catalase expression compared to their corresponding normal tissues. nih.govnih.gov

This differential expression creates a therapeutic window. The high ratio of NQO1 to catalase (NQO1:CAT) in many solid tumors compared to normal tissues is a fundamental principle underlying the tumor-selective toxicity of this compound. nih.govnih.gov Therefore, measuring the NQO1:CAT ratio in tumors is a critical biomarker strategy for predicting response and identifying potential resistance.

Genetic Polymorphisms and Drug Exposure

The initiation of this compound's activity is entirely dependent on the NQO1 enzyme. Genetic variations, or polymorphisms, in the NQO1 gene can lead to reduced or completely absent enzyme activity, thereby influencing an individual's response to the drug and their potential for drug exposure-related toxicities. researchgate.net

The most studied polymorphism is a C-to-T substitution at position 609 of the NQO1 cDNA (C609T). This single nucleotide polymorphism (SNP) results in a proline to serine amino acid change (P187S). researchgate.net

Homozygous Wild-Type (CC): Individuals have normal NQO1 enzyme activity.

Heterozygous (CT): Individuals have intermediate NQO1 activity.

Homozygous Variant (TT): Individuals have negligible NQO1 activity due to rapid degradation of the protein. researchgate.net

The frequency of these genotypes varies significantly across different ethnic populations. researchgate.net In the context of this compound, individuals with the TT genotype would not be expected to respond to the drug, as they lack the necessary enzyme to activate it. Analysis of NQO1 genotypic polymorphisms was included in early clinical studies of this compound as a potential biomarker that could influence drug exposure and efficacy. researchgate.net Therefore, genotyping for NQO1 polymorphisms is a crucial biomarker for patient selection and predicting intrinsic resistance.

Table 3: Summary of Resistance Biomarkers for this compound

Biomarker Mechanism of Resistance Clinical Implication
NRF2 Pathway Activation Upregulates antioxidant and detoxification genes, neutralizing the ROS generated by this compound. oaepublish.compsu.edu NRF2/KEAP1 mutational status may predict intrinsic resistance.
High Catalase Expression Directly detoxifies the H2O2 produced by this compound's futile redox cycle, preventing downstream cell death events. nih.gov The NQO1:Catalase ratio is a key predictor of the therapeutic window and response. nih.gov

| NQO1 C609T Polymorphism (TT Genotype) | Results in a non-functional NQO1 enzyme, preventing the activation of the this compound prodrug. researchgate.net | A critical biomarker for patient selection to exclude non-responders. researchgate.net |

Advanced Research Methodologies and Approaches for Arq 761 Studies

In Vivo Preclinical Animal Models

Imaging Techniques for Monitoring Tumor Response in Vivo

Monitoring tumor response to ARQ-761 in vivo is a critical aspect of preclinical and clinical development. Preclinical studies frequently utilize xenograft models, including both subcutaneous and orthotopic implants, to assess the efficacy of this compound, both as a single agent and in combination with other therapies. fishersci.fictpharma.com.tr

Imaging techniques play a crucial role in visualizing and quantifying tumor response. For instance, efficacy in preclinical models has been verified through ex vivo tumor luciferase activities. fishersci.no Furthermore, studies have observed a significant inhibition of 18FDG uptake in preclinical models when post-treatment efficacy was evaluated, suggesting a suppression of glucose metabolism within the tumors. This indicates the potential for using metabolic imaging techniques to monitor this compound's effects. fishersci.no

In clinical trials, disease response and progression are commonly evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) criteria. bmrb.iociteab.com Advanced imaging platforms, such as the Small Animal Radiation Research Platform (SARRP), which integrates high-resolution computed tomography (CT) imaging with precise radiation delivery, are valuable tools in preclinical research. These platforms enable researchers to accurately target tumors and monitor their response, particularly when this compound is investigated in combination with radiation therapy. biorxiv.org

Omics Technologies for Comprehensive Analysis

"Omics" technologies offer a comprehensive approach to understanding the complex biological responses to this compound treatment. These high-throughput methodologies, including genomics, transcriptomics, proteomics, and metabolomics, are extensively applied to identify associations between molecular variations and phenotypes, predict prognosis, and classify disease subtypes. wikipedia.orgmims.com The integration of data from multiple omics platforms provides a more holistic view of the drug's impact on cellular systems. mims.com

Transcriptomics (RNA-Seq, qPCR)

Transcriptomics focuses on the study of the transcriptome, providing insights into gene expression changes that underpin cellular processes and mechanisms. wikipedia.org Both RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are widely employed techniques in transcriptomic studies. wikipedia.orgmdpi.comnih.govctdbase.org Research on this compound has involved assessing NQO1 mRNA levels in pancreatic adenocarcinoma tissues, revealing uniformly elevated NQO1 expression, which is a key determinant of this compound's selective activity. fishersci.no

RNA-Seq has enabled a broader exploration of gene expression changes, even in non-model organisms, by revealing details that targeted approaches might miss. wikipedia.org Studies have consistently demonstrated a high correlation between results obtained from RNA-Seq and RT-qPCR, affirming the reliability of these methods for gene expression analysis. wikipedia.orgmdpi.comctdbase.org Recent advancements, such as single-cell RNA-sequencing (scRNA-seq), have been leveraged to perform redox systems-level simulations of β-lapachone treatment, providing a more detailed understanding of cellular responses at a granular level in various cancer types, including head and neck squamous cell carcinoma (HNSCC). fishersci.at

Proteomics (Western Blot, Mass Spectrometry)

Proteomics involves the large-scale study of proteins, enabling the monitoring of protein expression changes related to cancer cell signaling, disease progression, and therapeutic response. uni.lu Key techniques in proteomic analysis include Western blotting and mass spectrometry (MS). nih.govnih.govciteab.com

Mass spectrometry is a versatile and comprehensive tool for large-scale proteomics, facilitating protein identification and quantification. nih.govnih.govciteab.comhznu.edu.cn Unlike non-MS techniques such as Western blotting, which require prior knowledge of the targeted protein, MS-based proteomics can analyze complex protein mixtures without such prerequisites. nih.gov Advanced MS techniques, including isobaric chemical labeling strategies like iTRAQ and TMT, allow for multiplexed quantitative analysis, enabling comparisons across multiple samples and treatment conditions in a single experiment. nih.gov

Western blotting is frequently used to assess protein levels and post-translational modifications. In the context of this compound, Western blot analysis is instrumental in evaluating PARP-1 hyperactivation, often indicated by the formation of poly(ADP-ribose) (PAR) polymers, which is a critical pharmacodynamic biomarker of this compound's mechanism of action. bmrb.iofishersci.fi

Metabolomics

Metabolomics focuses on the comprehensive study of metabolites within a biological system, providing insights into the molecular changes associated with cancer cell signaling, disease onset mechanisms, and tumor progression. uni.lunih.gov Mass spectrometry-based metabolomics has emerged as a valuable tool for early diagnosis and the identification of predictive biomarkers. uni.lu

This compound's mechanism of action directly impacts cellular metabolism. Treatment with β-lapachone (the active form of this compound) has been shown to result in a dramatic loss of NAD+ specifically in NQO1-positive cancer cells, leading to the suppression of key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. citeab.comufc.br This metabolic perturbation is a hallmark of this compound's activity. Untargeted metabolomics approaches can reveal dynamic shifts in metabolite composition, thereby identifying metabolic pathways affected by this compound treatment. nih.gov For example, metabolomic studies have identified elevated glutaminase (B10826351) (GLS) and glutamate (B1630785) levels in glioblastoma cells after mTOR kinase inhibitor treatment, demonstrating how metabolomics can pinpoint metabolic vulnerabilities that can be exploited therapeutically. uni.lu

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to drug development, providing crucial information on how a drug moves through the body (PK: absorption, distribution, metabolism, excretion) and its biological effects on the body (PD: target engagement and downstream cellular responses). guidetopharmacology.orgfishersci.fictpharma.com.trwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgtci-chemical-trading.com

In preclinical models, PK/PD correlation studies are performed to validate the therapeutic efficacy and mechanism of action of this compound. fishersci.fictpharma.com.tr For instance, this compound has demonstrated increased drug PK and tumor-selective PD effects in preclinical human pancreatic cancer xenografts. fishersci.no These studies involve collecting serial venous blood samples to determine plasma levels of this compound (PK) and to analyze key biomarkers (PD). bmrb.io

Key pharmacodynamic responses observed in preclinical models treated with this compound, particularly in combination with ionizing radiation (IR), include hyperactivation of PARP activity, significant reduction in NAD+/ATP levels, and dramatic inhibition of DNA double-strand break (DSB) repair in NQO1-positive cancer tissue. Conversely, normal tissues, characterized by low NQO1 levels and high catalase expression, are protected. fishersci.fictpharma.com.tr

Population pharmacokinetics (PopPK) is an advanced approach that helps understand how drug behavior varies across individuals. This is achieved by incorporating patient-specific covariates, which can then be used to inform dosing strategies in first-in-human clinical trials by extrapolating PK behavior across species. metabolomicsworkbench.org

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches are indispensable for managing, analyzing, and interpreting the vast and complex datasets generated in biological and biomedical research, including studies on this compound. These approaches address both theoretical and experimental questions in biology, encompassing areas such as sequence analysis, protein function prediction, functional annotation, and systems biology (e.g., mapping genes and proteins to interaction networks for network analysis).

Key computational methods employed in bioinformatics include:

Dynamic programming and heuristic algorithms: Used for tasks like sequence alignment and other optimization problems.

Graph partitioning and clustering: Applied for organizing and identifying patterns in biological data.

Molecular docking: Utilized in drug design to predict how small molecules like this compound interact with target proteins. wikipedia.org

Bioinformatic analysis of omics data: Complex computational algorithms are essential for processing and interpreting high-throughput data, such as Data-Independent Acquisition (DIA) mass spectrometry data. citeab.com

In silico studies and simulations: Computational models can simulate various biological processes and even predict clinical trial outcomes, aiding in the optimization of dosing schedules and informing drug development decisions. metabolomicsworkbench.org

Integration of multi-omics data: Bioinformatic tools are crucial for integrating and analyzing diverse omics datasets to gain a comprehensive understanding of drug mechanisms and effects. mims.com

Redox systems-level simulations: Leveraging single-cell RNA sequencing data, computational models can simulate the complex redox responses to drugs like β-lapachone, providing mechanistic insights into drug efficacy and resistance. fishersci.at

These computational tools are vital for transforming raw biological data into actionable insights, accelerating the understanding of this compound's effects and guiding its further development.

Molecular Docking and Dynamics

Molecular docking and molecular dynamics simulations are indispensable tools for predicting and analyzing the binding affinities and conformational changes of this compound (or beta-lapachone) with its target proteins. These techniques provide atomic-level details of drug-target interactions, aiding in the understanding of efficacy and selectivity.

Studies have extensively utilized molecular docking to investigate the binding potential of beta-lapachone (B1683895) and its derivatives to various enzymes. For instance, the interaction of beta-lapachone with SARS-CoV-2 main protease (Mpro) and hACE-2 has been explored using docking software such as AutoDock Vina, GOLD, and LibDock mdpi.com. These studies prepare receptor proteins by removing water and co-crystal ligands, adding hydrogens and charges, and defining grid box dimensions for accurate ligand placement mdpi.com.

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by providing information on the dynamic behavior and stability of ligand-protein complexes over time mdpi.com. For example, MD simulations have been performed using tools like Schrodinger's Desmond Simulation to assess the stability of beta-lapachone complexes with target proteins mdpi.com. Root Mean Square Deviation (RMSD) values are often monitored to evaluate the conformational stability of the complexes. In one study involving beta-lapachone and SARS-CoV-2 main protease, RMSD values for the Cα backbone were monitored over 100 ns simulations mdpi.com. Such analyses reveal fluctuations in the complex, indicating stability or instability over the simulation period mdpi.com.

Furthermore, molecular docking has been employed to evaluate the binding potential of beta-lapachone derivatives to kinases, with ligand structures built using software like Avogadro and optimized using semi-empirical methods such as PM6 implemented in MOPAC2016 nih.gov. These computational analyses contribute to understanding how structural modifications influence binding affinity and, consequently, biological activity nih.gov.

An interactive data table summarizing key molecular docking and dynamics findings for beta-lapachone (the active form of this compound) is presented below:

Target ProteinDocking Software/MethodKey Findings (Binding Affinity/Stability)Reference
SARS-CoV-2 MproAutoDock Vina, GOLD, LibDockInvestigated as potential inhibitor candidates; detailed grid box dimensions and flexible ligand/rigid receptor setup used. mdpi.com
hACE-2AutoDock Vina, GOLD, LibDockInvestigated as potential inhibitor candidates. mdpi.com
KinasesAutoDockTools, Avogadro, MOPAC2016Assessed binding potential of beta-lapachone derivatives. nih.gov
P. aeruginosa Catalase (KatA)CB-Dock2Modeled complex with beta-lapachone; analyzed using BIOVIA Discovery Studio.
Cyclodextrins (e.g., SBE-β-CD)Molecular ModelingAverage docking energy of -7.0 kcal/mol for benzene (B151609) moiety interaction at wider rim. nih.gov

Pathway Analysis and Network Biology

Pathway analysis and network biology approaches are critical for deciphering the complex cellular responses and interconnected biological processes modulated by this compound. These methodologies move beyond single-target interactions to provide a holistic view of the drug's impact on cellular systems.

This compound's primary mechanism involves the NQO1-mediated futile redox cycling of beta-lapachone, which leads to the generation of reactive oxygen species (ROS) and the subsequent hyperactivation of PARP-1 ctdbase.orgbmrb.ioufc.br. This process results in a rapid depletion of NAD+/ATP, triggering a caspase-independent and endoplasmic reticulum (ER) stress-induced mu-calpain-mediated cell death, often referred to as Keresis ctdbase.org. Pathway analysis helps to delineate this intricate cascade, from initial NQO1 activation to downstream cellular demise.

Network pharmacology and systems-level simulations are employed to understand the metabolic contributions to intracellular NAD(P)H availability, which is crucial for the NQO1-dependent activity of beta-lapachone. For instance, computational flux balance analysis leverages data from online repositories like The Cancer Genome Atlas (TCGA) and the Human Protein Atlas to investigate metabolic pathways in head and neck squamous cell carcinoma (HNSCC). This analysis can identify key metabolic drivers, such as mitochondrial MTHFD2, which contribute to NAD(P)H levels and influence the efficacy of this compound.

Single-cell kinetic modeling, utilizing single-cell RNA-sequencing (scRNA-seq) data, allows for the simulation of quinone-cycling beta-lapachone treatment at a highly granular level. This approach helps to investigate the heterogeneity of cellular responses to chemotherapeutic H2O2 generation in both tumor and healthy tissues. By populating over 4000 single-cell antioxidant enzymatic network models with transcriptomic data from patient tumors, researchers can gain a mechanistic understanding of why responses to NQO1-bioactivatable therapeutics can be mixed, despite tumor specificity. This highlights the role of alternate antioxidant components in dictating drug-induced oxidative stress and suggests the potential for using single-cell profiling to select patients based on their redox profile.

An interactive data table summarizing key pathway analysis and network biology findings for this compound is presented below:

Pathway/NetworkKey Components/EventsImpact of this compound/Beta-lapachoneReference
NQO1-mediated Cell DeathNQO1, ROS generation, DNA damage, PARP-1 hyperactivation, NAD+/ATP depletion, mu-calpain-mediated cell death (Keresis)Induces programmed cancer cell necrosis selectively in NQO1-overexpressing tumor cells. ctdbase.orgbmrb.ioufc.br
Metabolic Pathways (NAD(P)H availability)MTHFD2, 1-C/folate metabolismComputational flux balance analysis identifies key drivers of NAD(P)H levels influencing drug efficacy.
Antioxidant Enzymatic NetworkNQO1, Catalase, SOD1, Peroxiredoxin/Thioredoxin/Thioredoxin reductase/Sulfiredoxin, Glutathione peroxidase/Glutathione/Glutathione reductaseSingle-cell kinetic modeling reveals heterogeneity in H2O2 responses and the role of alternative antioxidant components.
E2F1-mediated Checkpoint PathwayE2F transcription factor 1 (E2F1)Beta-lapachone induces expression of E2F1, directly triggering apoptosis. ctdbase.org

Challenges and Future Directions in Preclinical Research of Nqo1 Bioactivatable Drugs Like Arq 761

Overcoming Intrinsic and Acquired Resistance Mechanisms

While ARQ-761 demonstrates selective cytotoxicity in NQO1-high tumors, not all patients respond to treatment, suggesting the presence of intrinsic or acquired resistance mechanisms frontiersin.org. Early NQO1-bioactivatable drugs, such as mitomycin C and E09, encountered limitations due to mechanisms like apoptotic deficiencies and increased DNA repair researchgate.net. For this compound, factors beyond NQO1 expression, such as the activity of ROS-metabolizing enzymes (e.g., catalase, SOD1) and metabolic pathways, can influence treatment efficacy frontiersin.org. Preclinical studies have shown that inhibiting thioredoxin reductase (TXNRD) or superoxide (B77818) dismutase 1 (SOD1) can overcome NRF2-mediated resistance to beta-lapachone (B1683895), highlighting potential strategies to circumvent resistance frontiersin.org. Further preclinical investigation is needed to fully characterize the molecular pathways contributing to resistance to this compound and to identify novel targets for combination therapies that can overcome these mechanisms.

Optimizing Drug Delivery and Formulation for Enhanced Tumor Targeting

This compound is a soluble prodrug of beta-lapachone, which is a significant improvement over previous formulations medkoo.comnih.gov. For instance, an earlier β-lapachone formulation, ARQ 501 (β-lapachone in hydroxylpropyl-β-cyclodextrin), led to hemolytic anemia as a dose-limiting toxicity attributed to the carrier rather than the active compound itself researchgate.netnih.gov. This underscores the critical importance of formulation in the safety and efficacy profile of NQO1 bioactivatable drugs. Preclinical studies in NSCLC xenograft models demonstrated radiosensitization with this compound, but only a fraction of the drug reached subcutaneous versus orthotopic tumors, indicating challenges in achieving optimal drug distribution and tumor penetration aacrjournals.orgnih.gov. Future preclinical efforts should focus on developing advanced drug delivery systems, such as nanoparticles, to enhance tumor targeting, improve bioavailability, and reduce potential off-target effects. Nanoparticle delivery systems offer promising avenues for targeted drug delivery, overcoming biological barriers, and controlling drug release in the tumor microenvironment mdpi.com.

Identifying Novel Combinatorial Partners Based on Mechanistic Insights

The unique mechanism of action of this compound, involving DNA damage and PARP1 hyperactivation, makes it an ideal candidate for combination therapies. Preclinical research has already explored several synergistic combinations:

Ionizing Radiation (IR): this compound has been shown to act as a potent radiosensitizer in NQO1-overexpressing NSCLCs. Non-toxic doses of β-lapachone combined with IR selectively and synergistically induce lethal DNA damage and cell death in NSCLC cells in vitro and in vivo, with minimal toxicity to normal tissues aacrjournals.orgnih.gov.

Chemotherapeutic Agents: this compound has demonstrated synergistic antitumor activity when combined with standard chemotherapies like gemcitabine (B846) and nab-paclitaxel in preclinical models of pancreatic cancer researchgate.netresearchgate.net. This combination has also been investigated in clinical trials researchgate.net.

PARP Inhibitors: Mechanistic insights suggest that this compound's induction of PARP1 hyperactivation and subsequent NAD+/ATP depletion could be synergistically exploited with PARP inhibitors. Preclinical studies have shown the efficacy of combining this compound with PARP inhibitors against pancreatic, breast, and non-small cell lung cancer cells in vitro and NSCLC in mouse xenografts utswmed.org.

These findings highlight the potential for rational drug combinations based on the mechanistic insights of this compound's action. Future preclinical research should continue to identify and validate additional combinatorial partners that can enhance efficacy, overcome resistance, or broaden the therapeutic spectrum.

Deeper Understanding of Off-Target Effects at the Cellular and Molecular Level

While this compound is designed for tumor-selective action due to differential NQO1 expression, a deeper understanding of its potential off-target effects at the cellular and molecular level is crucial. Preclinical studies have generally shown minimal toxicity to normal tissues in vivo, with no apparent methemoglobinemia or other toxicities observed in mice treated with this compound in combination with IR aacrjournals.orgnih.gov. However, clinical trials with this compound monotherapy have reported anemia and transient grade 3 hypoxia, reflecting possible methemoglobinemia, as principal toxicities researchgate.netnih.gov. This necessitates further preclinical investigation into the precise cellular and molecular mechanisms underlying these observed effects. Understanding whether these are direct off-target interactions of this compound or β-lapachone with specific cellular components in normal tissues, or indirect consequences of their metabolic activity, is essential for designing strategies to mitigate them. This could involve studying the impact on specific enzyme activities, metabolic pathways, or cellular processes in NQO1-low normal cells.

Exploring the Therapeutic Potential in Additional NQO1-High Malignancies (preclinical stage)

NQO1 is known to be significantly overexpressed in a wide range of human cancers beyond those initially studied for this compound. This includes, but is not limited to, colon, adrenal, bladder, liver, ovarian, cervical, and thyroid cancers, with overexpression levels up to 200-fold in some cases mdpi.comresearchgate.net. Given this compound's NQO1-dependent mechanism of action, there is substantial preclinical potential to explore its efficacy in these additional NQO1-high malignancies. Expanding preclinical investigations to these cancer types could identify new indications and patient populations that could benefit from this compound or similar NQO1 bioactivatable drugs. This would involve initial in vitro screening in relevant cell lines followed by validation in appropriate in vivo models.

Development of Advanced Preclinical Models for Translational Relevance

The development of more sophisticated and translationally relevant preclinical models is vital for accurately predicting clinical outcomes and accelerating drug development. Current preclinical research for this compound has utilized in vitro cell lines and in vivo subcutaneous and orthotopic xenograft models aacrjournals.orgnih.gov. Orthotopic xenograft models are considered superior as they more closely mimic the tumor microenvironment, including aspects like angiogenesis and hyperpermeability of blood vessels, which are crucial for drug delivery and efficacy mdpi.com.

Future directions in preclinical modeling include:

Patient-Derived Xenografts (PDX): These models, derived directly from patient tumors, retain much of the heterogeneity and characteristics of the original tumor, offering a more personalized and predictive preclinical platform.

Organoids and 3D Culture Systems: These in vitro models provide a more physiologically relevant environment than traditional 2D cell cultures, allowing for better assessment of drug penetration, efficacy, and resistance mechanisms in a complex cellular architecture.

Advanced Imaging Techniques: Integrating advanced imaging modalities like magnetic resonance imaging (MRI) and positron emission tomography (PET) into preclinical studies can enable non-invasive, real-time monitoring of tumor growth, drug distribution, and pharmacodynamic responses in vivo, enhancing the translational relevance of preclinical findings mdpi.com.

Genetically Engineered Mouse Models (GEMMs): These models can recapitulate specific genetic mutations and signaling pathways found in human cancers, providing a more accurate representation of disease progression and drug response.

By employing these advanced preclinical models, researchers can gain deeper insights into this compound's therapeutic potential, identify predictive biomarkers, and refine treatment strategies, thereby improving the likelihood of successful clinical translation.

Q & A

Q. What is the mechanism of action of ARQ-761 in inducing cancer cell death, and how does NQO1 expression modulate this process?

this compound (β-lapachone) induces tumor-specific cell death via a futile redox cycle with NAD(P)H quinone oxidoreductase-1 (NQO1). This interaction generates reactive oxygen species (ROS), activates poly-ADP ribose polymerase (PARP), and depletes nucleotides, leading to catastrophic DNA damage and apoptosis . Methodologically, researchers validate this mechanism using NQO1-overexpressing cancer cell lines (e.g., A549 NSCLC) and inhibitors like dicoumarol to confirm NQO1 dependency. Quantification of ROS via fluorescent probes (e.g., DCFH-DA) and PARP activation via immunoblotting are standard approaches .

Q. Which experimental models are most appropriate for studying this compound's efficacy and selectivity?

  • In vitro : NQO1-high vs. NQO1-low/null cell lines (e.g., H460 NSCLC vs. NQO1-knockout models) to assess selective toxicity.
  • In vivo : Xenograft models with isogenic NQO1 expression variations to evaluate tumor regression and normal tissue toxicity.
  • Ex vivo : Patient-derived organoids (PDOs) to mirror clinical heterogeneity. Researchers must validate NQO1 activity via enzymatic assays (e.g., cytochrome c reduction) and correlate results with this compound sensitivity .

Q. How is NQO1 expression quantified in preclinical and clinical studies involving this compound?

NQO1 levels are assessed using:

  • Immunohistochemistry (IHC) with validated antibodies (e.g., clone A180).
  • qRT-PCR for mRNA quantification.
  • Western blotting with normalization to β-actin. Researchers should report NQO1 activity (units/mg protein) alongside expression data to avoid false correlations, as polymorphisms (e.g., NQO1*2) can reduce enzymatic function without affecting protein levels .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound's therapeutic window across different tumor models?

Contradictions often arise from variability in NQO1 activity, tumor microenvironment (e.g., hypoxia reducing this compound efficacy), or off-target effects. Methodological solutions include:

  • Stratifying models by NQO1 enzymatic activity (not just mRNA/protein levels).
  • Using isogenic cell lines to isolate NQO1's role.
  • Conducting dose-response analyses (IC50) under normoxic vs. hypoxic conditions. Advanced studies employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules and mitigate toxicity .

Q. What methodologies are used to assess this compound's impact on cancer stem cells (CSCs) and therapeutic resistance?

  • Sphere formation assays to evaluate CSC self-renewal inhibition.
  • Flow cytometry for ALDH1 or CD44/CD24 markers to track CSC populations.
  • CRISPR-Cas9 screens to identify resistance genes (e.g., antioxidant pathways like SOD2). Researchers must compare this compound's effects on bulk tumor cells vs. CSCs and validate findings in patient-derived xenograft (PDX) models .

Q. What strategies are explored to overcome resistance in NQO1-high tumors that fail to respond to this compound?

  • Combination therapies : Synergize this compound with PARP inhibitors (e.g., olaparib) or checkpoint inhibitors (e.g., anti-PD1).
  • Nano-delivery systems : Liposomal encapsulation to enhance tumor penetration.
  • Metabolic modulation : Co-treatment with nicotinamide riboside to exacerbate NAD+ depletion. Resistance mechanisms are dissected using RNA-seq to map transcriptomic changes and metabolomics to track nucleotide pool dynamics .

Methodological Considerations

  • Experimental Design : Follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

    • Population: NQO1-high NSCLC tumors.
    • Intervention: this compound + olaparib.
    • Outcome: Tumor volume reduction vs. monotherapy.
    • Time: 21-day treatment period .
  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and R/Bioconductor for omics data. Address contradictions via principal component analysis (PCA) to identify confounding variables .

  • Ethical and Reproducibility Standards : Pre-register protocols on platforms like Open Science Framework and adhere to ARRIVE guidelines for animal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.